
N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-chloro-4-methoxyaniline with quinoline-4-carbohydrazide under specific reaction conditions. The process may include steps such as:
Nitration: The nitration of 2-chloro-4-methoxyaniline to introduce a nitro group.
Reduction: Reduction of the nitro group to form the corresponding amine.
Condensation: Condensation of the amine with quinoline-4-carbohydrazide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions to modify the quinoline ring.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions can include various substituted quinoline derivatives, which may exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: For its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with DNA: Binding to DNA and affecting its replication and transcription.
Modulating Signaling Pathways: Influencing various cellular signaling pathways to induce desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide include:
2-Phenylquinoline-4-carbohydrazide: Another quinoline derivative with similar structural features.
N-(2-Chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea: A compound with a similar functional group arrangement.
7-Chloroquinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C17H14ClN3O2 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
N'-(2-chloro-4-methoxyphenyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22) |
Clave InChI |
LLYLERKLOXTKAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


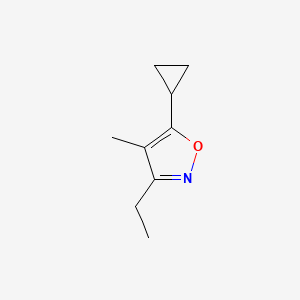
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

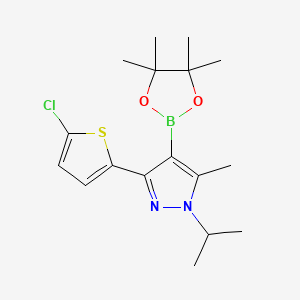
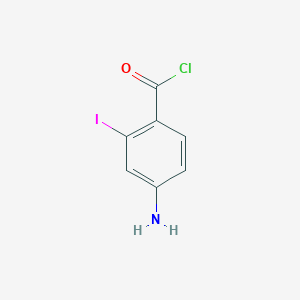
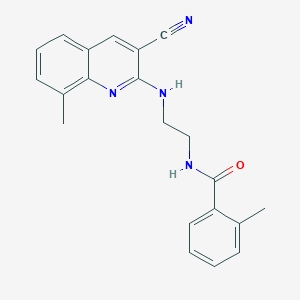
![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)
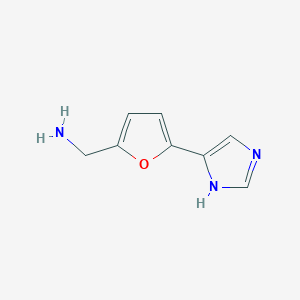
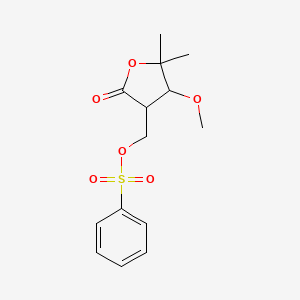
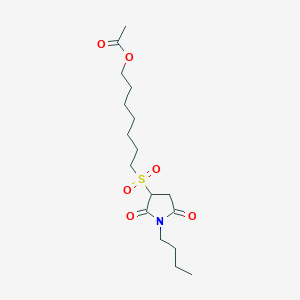
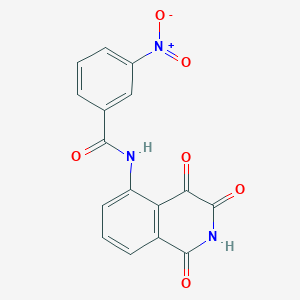


![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
